molecular formula C20H25N5O B3727393 2-[(4,8-dimethyl-2-quinazolinyl)amino]-6-methyl-5-pentyl-4(3H)-pyrimidinone

2-[(4,8-dimethyl-2-quinazolinyl)amino]-6-methyl-5-pentyl-4(3H)-pyrimidinone

Cat. No. B3727393
M. Wt: 351.4 g/mol
InChI Key: MJTIKVAKYOYLOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4,8-dimethyl-2-quinazolinyl)amino]-6-methyl-5-pentyl-4(3H)-pyrimidinone is a chemical compound that has gained significant attention in the field of scientific research. This compound is also known as DMAPT and has shown potential as an anti-cancer agent.

Mechanism of Action

DMAPT inhibits the NF-κB pathway by targeting the upstream signaling molecules. Specifically, DMAPT inhibits the activity of IKKβ, which is an enzyme that activates NF-κB. By inhibiting IKKβ, DMAPT prevents the activation of NF-κB and subsequently inhibits the expression of genes involved in cell growth and survival.
Biochemical and Physiological Effects:
DMAPT has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, and anti-angiogenic properties, DMAPT has also been shown to induce apoptosis (programmed cell death) in cancer cells. DMAPT has also been shown to inhibit the activity of enzymes involved in the metabolism of drugs and toxins, which may have implications for drug interactions.

Advantages and Limitations for Lab Experiments

One advantage of using DMAPT in lab experiments is its specificity for the NF-κB pathway. By targeting this specific pathway, researchers can study the effects of NF-κB inhibition on various cellular processes. However, a limitation of using DMAPT in lab experiments is its low solubility in water, which may limit its effectiveness in certain assays.

Future Directions

There are several future directions for research on DMAPT. One area of interest is the development of more efficient synthesis methods for DMAPT. Another area of interest is the development of DMAPT derivatives with improved solubility and potency. Additionally, further studies are needed to fully understand the mechanisms underlying the anti-cancer and anti-inflammatory effects of DMAPT. Finally, there is potential for the clinical development of DMAPT as an anti-cancer agent, although more research is needed to fully evaluate its safety and efficacy in humans.
Conclusion:
In conclusion, DMAPT is a promising compound with potential applications in cancer research. Its specificity for the NF-κB pathway and its anti-cancer, anti-inflammatory, and anti-angiogenic properties make it a valuable tool for studying various cellular processes. While there are limitations to using DMAPT in lab experiments, there are also several future directions for research that may lead to the development of more effective DMAPT derivatives and potential clinical applications.

Scientific Research Applications

DMAPT has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including prostate, breast, and lung cancer cells. DMAPT works by inhibiting the NF-κB pathway, which is a key signaling pathway involved in cancer cell growth and survival. In addition to its anti-cancer properties, DMAPT has also been shown to have anti-inflammatory and anti-angiogenic effects.

properties

IUPAC Name

2-[(4,8-dimethylquinazolin-2-yl)amino]-4-methyl-5-pentyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O/c1-5-6-7-10-16-14(4)22-20(24-18(16)26)25-19-21-13(3)15-11-8-9-12(2)17(15)23-19/h8-9,11H,5-7,10H2,1-4H3,(H2,21,22,23,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJTIKVAKYOYLOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=C(N=C(NC1=O)NC2=NC3=C(C=CC=C3C(=N2)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4,8-Dimethylquinazolin-2-yl)amino]-6-methyl-5-pentylpyrimidin-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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